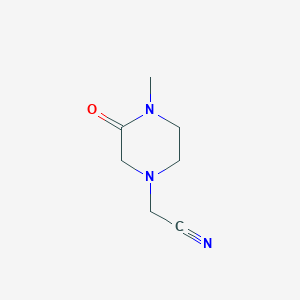
2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine
Descripción general
Descripción
“2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine” is a chemical compound . It is related to the class of compounds known as tetrazoles . Tetrazoles are a group of five-membered heterocyclic compounds containing four nitrogen atoms .
Synthesis Analysis
The synthesis of tetrazole compounds, including “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine”, can be achieved through various methods . One common method involves the reaction of sodium azide with nitriles to give 1H-tetrazoles . This reaction can proceed readily in water with zinc salts as catalysts . Another method involves the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .Molecular Structure Analysis
The molecular structure of “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine” can be analyzed using various spectroscopic techniques . The exact structure would depend on the specific synthesis method and conditions used.Chemical Reactions Analysis
Tetrazole compounds, including “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine”, can undergo various chemical reactions . For example, they can react with amines, triethyl orthoformate, and sodium azide to form 1-substituted 1H-1,2,3,4-tetrazole compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine” can be determined using various analytical techniques . For example, its melting point, boiling point, density, molecular formula, and molecular weight can be determined .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Drug Design and Synthesis
Tetrazole derivatives, including 2-(1H-tetrazol-5-yl)propan-2-amine , are pivotal in medicinal chemistry due to their structural similarity to carboxylic acids, which allows them to mimic the biological activity of carboxylate-containing molecules . They are used in the design and synthesis of various drugs due to their bioisosteric properties. This compound can serve as a building block for creating new pharmacologically active molecules that may exhibit antibacterial, antifungal, antiviral, and anti-inflammatory properties .
Biochemistry: DNA Synthesis
In biochemistry, dilute solutions of tetrazole compounds are utilized for the synthesis of DNA. The acidic nature of tetrazoles, including 2-(1H-tetrazol-5-yl)propan-2-amine , makes them suitable for catalyzing the formation of phosphodiester bonds during the automated synthesis of oligonucleotides .
Material Science: Development of Energetic Materials
The tetrazole ring is known for its high nitrogen content, which is beneficial in the development of energetic materials2-(1H-tetrazol-5-yl)propan-2-amine can react with various metals and oxidizers to form new compounds with potential applications in propellants and explosives .
Agricultural Chemistry: Pesticides and Growth Regulators
Tetrazole derivatives are explored for their use in agriculture as pesticides and plant growth regulators. The structural versatility of 2-(1H-tetrazol-5-yl)propan-2-amine allows for the synthesis of compounds that can be tailored to target specific pests or to regulate plant growth .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2H-tetrazol-5-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5/c1-4(2,5)3-6-8-9-7-3/h5H2,1-2H3,(H,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOYTARNYBSMGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNN=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine | |
CAS RN |
1211587-69-7 | |
| Record name | 2-(1H-1,2,3,4-tetrazol-5-yl)propan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-amine](/img/structure/B1455788.png)


![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)





